1-[(4-chlorophenyl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 1-[(4-chlorophenyl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Brand Name: Vulcanchem
CAS No.: 1251703-56-6
VCID: VC6696312
InChI: InChI=1S/C21H22ClN3O3S/c1-15-10-12-24(13-11-15)21(26)20-23-25(14-16-6-8-17(22)9-7-16)18-4-2-3-5-19(18)29(20,27)28/h2-9,15H,10-14H2,1H3
SMILES: CC1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl
Molecular Formula: C21H22ClN3O3S
Molecular Weight: 431.94

1-[(4-chlorophenyl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

CAS No.: 1251703-56-6

Cat. No.: VC6696312

Molecular Formula: C21H22ClN3O3S

Molecular Weight: 431.94

* For research use only. Not for human or veterinary use.

1-[(4-chlorophenyl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione - 1251703-56-6

Specification

CAS No. 1251703-56-6
Molecular Formula C21H22ClN3O3S
Molecular Weight 431.94
IUPAC Name [1-[(4-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-(4-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C21H22ClN3O3S/c1-15-10-12-24(13-11-15)21(26)20-23-25(14-16-6-8-17(22)9-7-16)18-4-2-3-5-19(18)29(20,27)28/h2-9,15H,10-14H2,1H3
Standard InChI Key XXZQUPNQEVQGDB-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl

Introduction

IUPAC Name and Molecular Formula

The compound is systematically named as 1-[(4-chlorophenyl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione. Its molecular formula is C17H18ClN3O3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Molecular Weight

The calculated molecular weight is approximately 379.86 g/mol, making it relatively large for small-molecule applications.

General Synthetic Route

The synthesis of this compound typically involves:

  • Formation of the benzothiadiazine core: This step often includes cyclization reactions involving sulfur and nitrogen-containing precursors.

  • Introduction of the chlorophenylmethyl group: Achieved via alkylation reactions using 4-chlorobenzyl halides.

  • Attachment of the piperidine-carbonyl moiety: This step involves amide bond formation through condensation reactions with piperidine derivatives.

Reaction Conditions

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

  • Catalyst: Acid or base catalysts to facilitate cyclization and alkylation.

  • Temperature: Moderate heating (50–80°C) for optimal reaction rates.

Pharmacological Potential

Compounds with benzothiadiazine scaffolds are explored for various biological activities:

  • Antidiabetic agents: Related derivatives act as insulin secretagogues.

  • Antihypertensive drugs: Some benzothiadiazines function as diuretics.

  • Antibacterial properties: Sulfonamide groups in such compounds exhibit antimicrobial activity.

Computational Studies

Molecular docking studies suggest that this compound could interact with enzymes or receptors due to its polar functional groups and aromatic substituents.

Spectroscopic Data

To confirm the structure:

  • NMR (Proton and Carbon): Provides insights into the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like amides and sulfonamides.

Crystallographic Data

X-ray crystallography can reveal the three-dimensional arrangement of atoms, ensuring structural accuracy.

Synthetic Challenges

  • The presence of multiple reactive sites can lead to side reactions.

  • The stability of intermediates during synthesis requires careful optimization.

Future Research

Further studies could focus on:

  • Modifying substituents to enhance biological activity.

  • Investigating environmental stability for potential industrial applications.

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